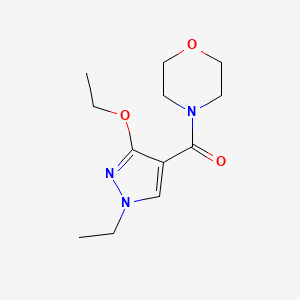
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Mechanism of Action
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods often employ eco-friendly protocols, such as using resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
Chemical Reactions Analysis
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced using common reducing agents under mild conditions.
Substitution: Nucleophilic and electrophilic substitutions are common, with reactions occurring at different positions on the pyrazole ring.
Common reagents used in these reactions include phenylhydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine can be compared with other pyrazole derivatives, such as:
What sets this compound apart is its unique combination of an ethoxy group and a morpholine ring, which enhances its biological activity and stability .
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-9-10(11(13-15)18-4-2)12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPFXMBSRJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














